molecular formula C8H8N2OS B025668 (2-Aminobenzo[d]thiazol-6-yl)methanol CAS No. 106429-07-6

(2-Aminobenzo[d]thiazol-6-yl)methanol

Cat. No. B025668
M. Wt: 180.23 g/mol
InChI Key: LPMULTSCZSOABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (2-Aminobenzo[d]thiazol-6-yl)methanol involves cyclization reactions under various conditions, employing methods such as microwave irradiation for efficient cyclization of precursors like aminothiophenol with aldehydes or ketones. These reactions result in the formation of benzothiazole derivatives with significant structural diversity and potential for further functionalization (Arslan & Algül, 2007).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, have been extensively studied using density functional theory (DFT) and ab initio methods. These studies provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers, aiding in the understanding of structural changes due to substitution and the electronic properties of these compounds (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives showcase their reactivity towards various chemical transformations, including alkylation and oxidation. These reactions elucidate the functional group tolerance and the impact of substituents on the reaction outcomes, providing a pathway to diverse chemical structures and properties. For instance, the oxidation of specific benzothiazole derivatives has been shown to afford sulfoxides, sulfones, and N-oxides, highlighting the versatility of these compounds in chemical synthesis (Ohkata, Takee, & Akiba, 1985).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, are closely tied to their molecular structure. Spectroscopic techniques such as UV, IR, NMR, and mass spectrometry are crucial for characterizing these compounds, providing detailed information on their chemical composition, structural features, and stability. These analytical methods facilitate the understanding of the physical properties of benzothiazole derivatives and their potential applications in various fields (Shahana & Yardily, 2020).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including reactivity, stability, and interaction with other molecules, can be significantly influenced by their structural characteristics. Studies involving DFT calculations and spectroscopic analyses provide insights into the electronic properties, such as the HOMO-LUMO gap, which is indicative of the compound's chemical reactivity and stability. Additionally, molecular docking studies can shed light on the potential biological activity of these compounds, offering a foundation for their application in drug design and other areas (Shahana & Yardily, 2020).

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Benzothiazoles and their derivatives, including structures similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, are significant in medicinal chemistry due to their wide range of pharmacological properties. Synthesis methodologies have evolved to include a variety of substituents, improving physicochemical and biological characteristics. These compounds are explored as potential therapeutic agents, with applications ranging from the treatment of rheumatoid arthritis and lupus erythematosus to fungicides and herbicides. The synthetic versatility of these molecules allows for the design of new pharmacophores, demonstrating their importance in the development of novel drugs (Rosales-Hernández et al., 2022).

Biological Activities

The structural features of benzothiazole derivatives contribute to their biological efficacy. These compounds possess a variety of pharmacological activities such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer properties. The activity spectrum is largely attributed to modifications at the C-2 and C-6 positions of the benzothiazole ring, which enhance biological activities and reduce toxic effects. This highlights the benzothiazole scaffold's role as a critical moiety in drug discovery and development (Bhat & Belagali, 2020).

Environmental Applications

In addition to medicinal applications, compounds structurally related to (2-Aminobenzo[d]thiazol-6-yl)methanol find relevance in environmental science. Methanol, for instance, is extensively used in various industrial processes, including as a peaking fuel in power stations and in the production of formaldehyde and olefins. The environmental implications of methanol use, its role as a clean-burning fuel, and its utility in carbon dioxide sequestration and conversion into valuable products underscore the broader applications of related compounds in sustainable practices and green chemistry (Cybulski, 1994).

properties

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMULTSCZSOABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminobenzo[d]thiazol-6-yl)methanol

Synthesis routes and methods I

Procedure details

50 g (0.225 mol) of ethyl 2-aminobenzothiazole-6-carboxylate are suspended in 1,000 ml of THF, cooled to -70° C., and 562.5 ml (0.675 mol) of diisobutylaluminum hydride (DIBAL, 20% strength in toluene, 1.2 molar) are slowly added dropwise under nitrogen. The reaction solution is stirred at -70° C. to -40° C. overnight and then without cooling for a further 3 hours. Then it is cooled to -70° C., 61.5 ml of water are added dropwise (vigorous exothermic reaction), and the mixture is allowed to reach room temperature. 305 ml of saturated sodium chloride solution are added, and the mixture is stirred at 20° C. for 1 hour. Precipitated aluminum hydroxide is filtered off with suction and washed with THF, and the filtrate is evaporated to dryness (36 g). The residue is dissolved in boiling ethanol, some insolubles are filtered off, and the filtrate is evaporated to dryness.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
562.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
61.5 mL
Type
reactant
Reaction Step Three
Quantity
305 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-aminobenzo[d]thiazole-6-carboxylate (5.05 g, 22.7 mmol, 1.0 eq.) in THF (60 mL) under nitrogen at 0° C. was added LAH (1M, THF; 100 mL, 100 mmol, 4.4 eq.) over 20 min. After 6.5 h, ice was added, and the solution was stirred overnight. The precipitate was filtered and rinsed with EtOAc. The filtrate was concentrated in vacuo to give a solid which was triturated with Et2O to give (2-aminobenzo[d]thiazol-6-yl)methanol as a yellow solid (1.90 g, 46% yield).
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.